molecular formula C22H36N2O10S B1676333 Metaproterenol sulfate CAS No. 5874-97-5

Metaproterenol sulfate

Numéro de catalogue B1676333
Numéro CAS: 5874-97-5
Poids moléculaire: 520.6 g/mol
Clé InChI: IJWHPUWEGCYHMQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Metaproterenol, also known as Orciprenaline, is a bronchodilator used to treat conditions such as asthma, bronchitis, and emphysema . It belongs to the family of medicines known as adrenergic bronchodilators . It is available in tablet form and each tablet contains 10 mg or 20 mg of metaproterenol sulfate .


Molecular Structure Analysis

Metaproterenol has a molecular formula of C11H17NO3 . The IUPAC name is 5-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,3-diol . The molecular weight is 211.26 g/mol .


Chemical Reactions Analysis

A colorimetric method is described for the determination of metaproterenol sulfate. The method is based on measurement of a colored species formed when metaproterenol sulfate is treated with diazotized dapsone, p-nitroaniline, or benzocaine at room temperature .

Applications De Recherche Scientifique

Treatment of Bronchial Asthma

  • Methods of Application: A 5-percent solution of metaproterenol sulfate is administered at least four times daily via a hand-bulb nebulizer . This method avoids potential complications of propellants and preservatives present in metered-dose inhalers .
  • Results: The study indicated that metaproterenol sulfate surpassed isoproterenol in the duration of effect after seven weeks of continuous administration . Side effects did not necessitate the interruption of metaproterenol therapy .

Treatment of Obstructive Airway Diseases

  • Application Summary: Metaproterenol sulfate is used in the treatment of obstructive airway diseases. It is effective after oral administration and has a longer duration of action than isoproterenol .
  • Methods of Application: The drug is administered orally in doses of 5, 10, 15, and 20 mg .
  • Results: The bronchodilator effect of Th1165a (10, 15, and 20 mg) was greater and lasted longer (six hours vs three hours) than that of metaproterenol . Larger doses caused significant increases in pulse rate .

Metabolic Research

  • Application Summary: Metaproterenol sulfate is primarily converted in humans to metaproterenol-3-O-sulfate following oral administration . This metabolic process is of interest in pharmacological research.
  • Methods of Application: The drug is administered orally, and its metabolites are isolated from human urine for analysis .
  • Results: The study provided insights into the metabolic pathways of metaproterenol sulfate in the human body .

Treatment of Bronchitis

  • Methods of Application: Metaproterenol is typically administered orally in the form of a syrup . The dosage varies depending on the severity of the condition.
  • Results: Patients often experience relief from symptoms such as coughing and shortness of breath. However, side effects may include nervousness, headache, dizziness, nausea, and sleep problems .

Treatment of Emphysema

  • Methods of Application: Similar to the treatment of bronchitis, Metaproterenol is administered orally .
  • Results: While it doesn’t cure the disease, it can help manage the symptoms and improve the quality of life for patients with emphysema .

Pharmacological Research

  • Application Summary: Metaproterenol sulfate is used in pharmacological research to study its effects on the human body, particularly its metabolic pathways .
  • Methods of Application: The drug is administered orally, and its metabolites are isolated from human urine for analysis .
  • Results: Studies have shown that less than 10% of the drug is absorbed intact, and it is primarily excreted as the polar sulfate conjugate, metaproterenol-3-O-sulfate .

Treatment of Chronic Obstructive Pulmonary Disease (COPD)

  • Methods of Application: Metaproterenol is typically administered orally in the form of a syrup . The dosage varies depending on the severity of the condition.
  • Results: Patients often experience relief from symptoms such as coughing and shortness of breath. However, side effects may include nervousness, headache, dizziness, nausea, and sleep problems .

Treatment of Allergic Reactions

  • Methods of Application: Metaproterenol is typically administered orally in the form of a syrup . The dosage varies depending on the severity of the condition.
  • Results: Patients often experience relief from symptoms such as coughing and shortness of breath. However, side effects may include nervousness, headache, dizziness, nausea, and sleep problems .

Treatment of Exercise-induced Asthma

  • Methods of Application: Metaproterenol is typically administered orally in the form of a syrup . The dosage varies depending on the severity of the condition.
  • Results: Patients often experience relief from symptoms such as coughing and shortness of breath. However, side effects may include nervousness, headache, dizziness, nausea, and sleep problems .

Safety And Hazards

Metaproterenol may cause serious side effects. These include chest pain, fast heart rate, pounding heartbeats or fluttering in your chest, a light-headed feeling, tremors, or worsening or no improvement in symptoms . Common side effects may include nervousness, headache, dizziness, drowsiness, nausea, diarrhea, upset stomach, dry mouth, tired feeling, or sleep problems .

Propriétés

IUPAC Name

5-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,3-diol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H17NO3.H2O4S/c2*1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8;1-5(2,3)4/h2*3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFFGUZYVNDHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=CC(=C1)O)O)O.CC(C)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045391
Record name Orciprenaline sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metaproterenol sulfate

CAS RN

5874-97-5
Record name Orciprenaline sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Orciprenaline sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.035
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METAPROTERENOL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ20H50YF0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Metaproterenol sulfate
Reactant of Route 2
Metaproterenol sulfate
Reactant of Route 3
Metaproterenol sulfate
Reactant of Route 4
Metaproterenol sulfate
Reactant of Route 5
Reactant of Route 5
Metaproterenol sulfate
Reactant of Route 6
Metaproterenol sulfate

Citations

For This Compound
1,180
Citations
JP Karpel, J Pesin, D Greenberg, E Gentry - Chest, 1990 - Elsevier
… of ipratropium bromide and metaproterenol sulfate for the … bromide and metaproterenol sulfate produced small, but … ) while inhalation of metaproterenol sulfate resulted in a small decline …
Number of citations: 172 www.sciencedirect.com
BM Elyan, MB Sidhom, FM Plakogiannis - Journal of pharmaceutical …, 1996 - Elsevier
The in vitro permeation rates of metaproterenol sulfate (MPS) across hairless mouse skin and TESTSKIN living skin equivalent were very low unless skin permeation enhancers were …
Number of citations: 37 www.sciencedirect.com
VT Popa, P Werner - Chest, 1976 - Elsevier
… Metaproterenol sulfate was chosen as the bronchodilator studied for the following reasons: (1) it is nebulized as a dry powder, a form which is more stable than the liquid aerosol; 10 (2) …
Number of citations: 20 www.sciencedirect.com
AM Geutnei, WF Miller, J Miller, LR Gast - Chest, 1976 - Elsevier
In a single-blind study the short-term effects of oral administration of Th1165a <5, 10, 15, and 20 mg), metaproterenol sulfate (Alupent) (20 mg), and placebo on ventilatory function, …
Number of citations: 28 www.sciencedirect.com
JP Karpel, D Appel, D Breidbart… - The American review of …, 1986 - europepmc.org
Twenty-one patients presenting to an emergency room with moderate to severe asthma were entered into the following double-blind, crossover study. First, patients inhaled twice at 30-…
Number of citations: 46 europepmc.org
GA Salzman, DR Pyszczynski - Journal of Asthma, 1986 - Taylor & Francis
… The bronchodilator response to metaproterenol sulfate delivered by metered-dose inhaler (MDI) with … to metaproterenol sulfate delivered by MDI plus Aerochamber and by jet nebulizer. …
Number of citations: 11 www.tandfonline.com
D Appel, JP Karpel, M Sherman - Journal of allergy and clinical …, 1989 - Elsevier
… Although 0.3 ml of metaproterenol sulfate solution contains 15 mg of metaproterenol sulfate, the actual dose inhaled into the tracheobronchial tree from this nebulizer system has been …
Number of citations: 81 www.sciencedirect.com
WS Linn, EL Avol, DA Shamoo, RC Peng… - Archives of …, 1988 - Taylor & Francis
Twenty asthmatic volunteers, most with mild disease, underwent dose-response studies with sulfur dioxide (SO 2 ) under three pretreatment conditions: (1) drug (metaproterenol sulfate …
Number of citations: 33 www.tandfonline.com
TR MacGregor, L Nastasi, PR Farina, JJ Keirns - Drug Metab. Dispos, 1983 - Citeseer
Metaproterenol(1-(3, 5-Is primarily converted in humans to metaproterenol-3-O-sulfate following oral administration. Ion exchange column chromatography with a gradient of ammonium …
Number of citations: 14 citeseerx.ist.psu.edu
R Berkowitz, E Schwartz, D Bukstein, M Grunstein… - …, 1986 - publications.aap.org
Both metaproterenol sulfate and albuterol are inhaled … bronchospasm longer than metaproterenol sulfate in eight subjects, (2… testing than that of metaproterenol sulfate. Both medications …
Number of citations: 40 publications.aap.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.